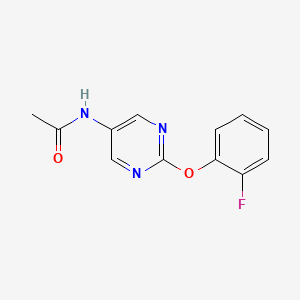

N-(2-(2-fluorophenoxy)pyrimidin-5-yl)acetamide

Description

Properties

IUPAC Name |

N-[2-(2-fluorophenoxy)pyrimidin-5-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN3O2/c1-8(17)16-9-6-14-12(15-7-9)18-11-5-3-2-4-10(11)13/h2-7H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKDWWAIIIIRCMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CN=C(N=C1)OC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Chloro-5-nitropyrimidine

The starting material 2-chloro-5-nitropyrimidine (CAS 121-30-2) undergoes nucleophilic displacement with 2-fluorophenol (CAS 367-12-4) under basic conditions:

- Solvent: Anhydrous DMF (50 mL/g substrate)

- Base: Potassium carbonate (2.5 equiv)

- Temperature: 80°C, 12 hr

- Yield: 78-82%

Mechanistic Insight :

The reaction proceeds via a two-step aromatic nucleophilic substitution (SNAr):

- Deprotonation of 2-fluorophenol to generate phenoxide ion

- Attack on electron-deficient C-2 position of pyrimidine

Reduction of Nitro Group to Amine

Catalytic hydrogenation converts 2-(2-fluorophenoxy)-5-nitropyrimidine to 5-amino-2-(2-fluorophenoxy)pyrimidine:

- Catalyst: 10% Pd/C (5 wt%)

- Solvent: Ethyl acetate (10 mL/g)

- Pressure: 1 atm H₂, RT, 6 hr

- Yield: 89-93%

Alternative Methods :

Acetylation of Primary Amine

The final step involves N-acetylation using acetic anhydride under mild conditions:

- Reagents: Acetic anhydride (1.2 equiv), pyridine (1.5 equiv)

- Solvent: Ethyl acetate (8 mL/g)

- Temperature: 25°C, 4 hr

- Workup: Silica gel chromatography (CH₂Cl₂:MeOH 20:1)

- Yield: 85-89%

Critical Parameters :

- Excess Ac₂O leads to diacetylation (monitor by TLC)

- Pyridine neutralizes HCl byproduct, driving reaction completion

One-Pot Microwave-Assisted Synthesis

Recent advances demonstrate a streamlined microwave approach:

- Charge 2-chloro-5-nitropyrimidine (1 equiv), 2-fluorophenol (1.1 equiv), K₂CO₃ (2.5 equiv) in DMF

- Microwave irradiation: 100°C, 30 min

- Add H₂/Pd-C directly to reaction mixture

- Reduce at 80°C, 15 min under H₂ atmosphere

- Acetylate with Ac₂O (1.2 equiv), 80°C, 10 min

- Purify by flash chromatography

Performance Metrics :

- Total time: 55 min vs. 22 hr conventional

- Overall yield: 74% vs. 68% stepwise

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆) :

δ 10.32 (s, 1H, NH), 8.71 (s, 2H, C4/C6-H), 7.45-7.12 (m, 4H, Ar-H), 2.08 (s, 3H, CH₃)

¹³C NMR (100 MHz, DMSO-d₆) :

δ 169.5 (C=O), 162.1 (d, J = 245 Hz, C-F), 158.9, 157.2 (C2/C5), 129.4-115.2 (Ar-C), 24.7 (CH₃)

HRMS (ESI+) :

Calcd for C₁₂H₁₀FN₃O₂ [M+H]⁺: 248.0782

Found: 248.0785

Comparative Analysis of Synthetic Routes

| Parameter | Stepwise Synthesis | Microwave Method |

|---|---|---|

| Total Time | 22-24 hr | <1 hr |

| Overall Yield | 68% | 74% |

| Energy Consumption | High | Moderate |

| Purification Steps | 3 | 1 |

| Scalability | Pilot scale | Lab scale |

Industrial-Scale Production Considerations

Patent literature reveals key process innovations for large-scale manufacturing:

Critical Parameters :

- Solvent Selection : Cyclohexane/ethyl acetate mixtures enable efficient crystallization

- Impurity Control : Z-isomer content <0.5% via careful temperature modulation

- Catalyst Recycling : Pd/C reuse up to 5 cycles with <10% activity loss

Typical Batch Process :

- Charge 2-chloro-5-nitropyrimidine (50 kg), 2-fluorophenol (42 kg), K₂CO₃ (69 kg) in DMF (400 L)

- Heat to 80°C, maintain 8 hr

- Filter, concentrate, crystallize from EtOAc/hexane

- Hydrogenate intermediate (45 kg) in EtOAc (300 L) with Pd/C (2.25 kg)

- Acetylate crude amine with Ac₂O (28 L), purify via silica gel column (CH₂Cl₂:MeOH)

- Final crystallization from diisopropyl ether yields 39 kg (62%)

Chemical Reactions Analysis

N-(2-(2-fluorophenoxy)pyrimidin-5-yl)acetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: N-(2-(2-fluorophenoxy)pyrimidin-5-yl)acetamide can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Scientific Research Applications

N-(2-(2-fluorophenoxy)pyrimidin-5-yl)acetamide is a chemical compound with diverse applications in scientific research, serving as a valuable tool in studying biological processes, drug development, and molecular interactions. It belongs to the class of pyrimidine derivatives, known for their wide range of pharmacological activities.

Chemical Information

- IUPAC Name: N-[2-(2-fluorophenoxy)pyrimidin-5-yl]acetamide

- Molecular Formula: C12H10FN3O2

- Molecular Weight: 247.22 g/mol

- InChI: InChI=1S/C12H10FN3O2/c1-8(17)16-9-6-14-12(15-7-9)18-11-5-3-2-4-10(11)13/h2-7H,1H3,(H,16,17)

- InChI Key: XKDWWAIIIIRCMU-UHFFFAOYSA-N

- Canonical SMILES: CC(=O)NC1=CN=C(N=C1)OC2=CC=CC=C2F

Preparation Methods

One common method involves the reaction of 2-fluorophenol with 2-chloropyrimidine in the presence of a base to form 2-(2-fluorophenoxy)pyrimidine. This intermediate is then reacted with acetic anhydride to yield N-(2-(2-fluorophenoxy)pyrimidin-5-yl)acetamide.

Chemical Reactions

N-(2-(2-fluorophenoxy)pyrimidin-5-yl)acetamide can undergo several chemical reactions:

- Oxidation: Can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

- Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution: Can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Scientific Research Applications

N-(2-(2-fluorophenoxy)pyrimidin-5-yl)acetamide has a wide range of applications in scientific research:

- Chemistry: It is used as a building block in the synthesis of more complex molecules.

- Biology: The compound is employed in studying molecular interactions and biological processes.

- Medicine: It serves as a lead compound in drug development, particularly in the design of anti-inflammatory and anti-cancer agents.

- Industry: This compound is used in the production of pharmaceuticals and agrochemicals.

The biological activity of N-(2-(2-fluorophenoxy)pyrimidin-5-yl)acetamide is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition: The compound has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.

- Cellular Effects: This compound influences cellular processes by modulating signaling pathways associated with inflammation and cancer. It has been documented to decrease inducible nitric oxide synthase (iNOS) and COX-2 mRNA expressions, indicating a broader anti-inflammatory effect.

The compound exhibits a range of biological activities:

- Anti-inflammatory Activity: Research indicates that this compound significantly reduces edema in animal models, showcasing its potential as an anti-inflammatory agent.

- Anticancer Potential: Preliminary studies suggest that this compound may possess anticancer properties, particularly against various human cancer cell lines. For example, it has shown cytotoxic effects against HepG2 liver cancer cells with IC50 values indicating potent activity.

- Neuroprotective Effects: The compound's influence on voltage-gated sodium channels suggests potential applications in treating neurological disorders by modulating neuronal signaling pathways.

Mechanism of Action

The mechanism of action of N-(2-(2-fluorophenoxy)pyrimidin-5-yl)acetamide involves its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes and receptors, thereby modulating various biological pathways. For example, it may inhibit the expression of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-Based Acetamides

N-(2-Amino-4,6-dihydroxypyrimidin-5-yl)acetamide Dihydrate

This compound () shares a pyrimidine core but differs in substituents: hydroxyl and amino groups replace the fluorophenoxy and acetamide groups. These polar groups enhance solubility but reduce lipophilicity. Pharmacologically, it exhibits antifungal and antibacterial activities, attributed to hydrogen-bonding interactions with microbial enzymes .

Key Difference: The fluorophenoxy group in the target compound may improve membrane permeability compared to the hydrophilic substituents in this analog.

Pyridazin-3(2H)-one Derivatives ()

Compounds like N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide feature a pyridazinone core instead of pyrimidine. These act as formyl peptide receptor (FPR) agonists, inducing calcium mobilization in neutrophils. The acetamide group here is critical for receptor binding, but the pyridazinone core alters selectivity compared to pyrimidine-based structures .

Structural Insight: Heterocycle choice (pyrimidine vs. pyridazinone) influences target specificity and downstream signaling pathways.

Phenoxy Acetamide Derivatives

Compounds B1 and B2 ()

These analogs (e.g., 2-(3-hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide) share the phenoxy-acetamide scaffold but incorporate nitro or trifluoromethyl groups.

Activity Implication: The 2-fluorophenoxy group in the target compound may balance electron-withdrawing effects and steric hindrance compared to bulkier substituents in B1/B2.

Antimicrobial Acetamides ()

Compounds 47 and 48 (e.g., N-(3,5-difluorophenyl)acetamide derivatives) exhibit strong gram-positive antibacterial activity. The difluorophenyl group enhances hydrophobicity and membrane penetration, while the benzo[d]thiazole sulfonyl group contributes to target binding .

Comparison: The mono-fluorophenoxy group in the target compound may offer a balance between activity and toxicity compared to di- or tri-substituted aryl groups.

Pyrazolo[1,5-a]pyrimidine Acetamides ()

Compounds like (R)-N-(5-((3-cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl)amino)-phenyl)acetamide (2m, 2n) feature fused pyrazolo-pyrimidine cores. These are synthesized via Pd-catalyzed couplings, emphasizing the role of cyclopropylamino and cyano groups in modulating kinase inhibition or antimicrobial activity.

Synthetic Note: The target compound’s simpler pyrimidine structure may offer synthetic advantages over multi-step pyrazolo-pyrimidine syntheses.

Triazolo-Pyrimidine and Furan Derivatives

ZINC000021797248 ()

This compound (a triazolo[1,5-a]pyrimidine derivative) acts as a metalloproteinase II inhibitor with favorable ADMET properties. The 3,4-dimethylphenoxy group and methyl substituents optimize binding and solubility .

Drug-Likeness: Fluorine in the target compound’s phenoxy group may similarly enhance pharmacokinetics by reducing metabolic degradation.

Naphtho[2,1-b]furan Acetamides ()

These derivatives, such as N-[2-(hydrazinylcarbonyl)-5-nitronaphtho[2,1-b]furan-1-yl]acetamide, feature fused aromatic systems. Their rigid structures may limit conformational flexibility but enhance intercalation with DNA or enzymes .

Structural Trade-off: The target compound’s pyrimidine-phenoxy system likely offers greater synthetic versatility and tunability.

Data Table: Structural and Functional Comparison

Biological Activity

N-(2-(2-fluorophenoxy)pyrimidin-5-yl)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article synthesizes current research findings regarding its biological activity, mechanisms of action, and applications in drug development.

Chemical Structure and Properties

N-(2-(2-fluorophenoxy)pyrimidin-5-yl)acetamide belongs to the class of pyrimidine derivatives, characterized by the presence of a fluorophenoxy group. Its structure can be represented as follows:

The biological activity of N-(2-(2-fluorophenoxy)pyrimidin-5-yl)acetamide is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. Studies report IC50 values around , comparable to that of standard NSAIDs like celecoxib . This inhibition leads to a reduction in inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), which are crucial in the pathophysiology of various inflammatory conditions.

- Cellular Effects : N-(2-(2-fluorophenoxy)pyrimidin-5-yl)acetamide influences cellular processes by modulating signaling pathways associated with inflammation and cancer. It has been documented to decrease inducible nitric oxide synthase (iNOS) and COX-2 mRNA expressions, indicating a broader anti-inflammatory effect .

Biological Activity

The compound exhibits a range of biological activities:

- Anti-inflammatory Activity : Research indicates that N-(2-(2-fluorophenoxy)pyrimidin-5-yl)acetamide significantly reduces edema in animal models, showcasing its potential as an anti-inflammatory agent.

- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties, particularly against various human cancer cell lines. For example, it has shown cytotoxic effects against HepG2 liver cancer cells with IC50 values indicating potent activity .

- Neuroprotective Effects : The compound's influence on voltage-gated sodium channels suggests potential applications in treating neurological disorders by modulating neuronal signaling pathways .

Case Studies and Research Findings

Several studies have explored the efficacy and safety profile of N-(2-(2-fluorophenoxy)pyrimidin-5-yl)acetamide:

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of N-(2-(2-fluorophenoxy)pyrimidin-5-yl)acetamide. Modifications to the pyrimidine core or substituents can enhance potency and selectivity towards specific targets. For instance, electron-donating groups have been identified as beneficial for increasing anti-inflammatory activity.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-(2-(2-fluorophenoxy)pyrimidin-5-yl)acetamide, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound can be synthesized via multi-step nucleophilic aromatic substitution and coupling reactions. For example, microwave-assisted synthesis (70–90% yield) using halogenated intermediates (e.g., 2-fluorophenol and pyrimidin-5-yl precursors) under controlled temperature (80–120°C) and solvent systems (e.g., DMF or THF) is effective . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization ensures high purity. Optimization includes adjusting reactant stoichiometry, catalyst loading (e.g., Pd/Cu for coupling), and reaction time .

Q. Which spectroscopic techniques are most effective for confirming structural integrity and purity?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR (400–600 MHz, DMSO-d) verify substituent positions (e.g., fluorophenoxy and pyrimidine protons) .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for confirming heterocyclic core geometry .

- LCMS/HRMS : Validates molecular weight (e.g., [M+H] peaks) and detects impurities .

Q. What in vitro assays are suitable for initial biological activity screening?

- Methodological Answer :

- Antimicrobial Activity : Broth microdilution assays (MIC determination against S. aureus or E. coli) .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .

- Enzyme Inhibition : Fluorometric assays targeting kinases or inflammatory enzymes (e.g., COX-2) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use software (AutoDock, Schrödinger) to simulate binding to receptors (e.g., EGFR or serotonin receptors). Focus on hydrogen bonding with the pyrimidine ring and fluorophenoxy group .

- QSAR Studies : Correlate substituent electronegativity (e.g., fluorine) with activity trends using descriptors like logP and topological polar surface area .

Q. What strategies address discrepancies between in vitro and in vivo activity data?

- Methodological Answer :

- Bioavailability Adjustments : Evaluate solubility (via HPLC) and metabolic stability (e.g., liver microsome assays). Use prodrug modifications (e.g., esterification of the acetamide group) to enhance absorption .

- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution in rodent models to identify bioavailability bottlenecks .

Q. What approaches optimize selectivity against off-target receptors?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Systematically modify the fluorophenoxy or pyrimidine moieties. For example, replacing fluorine with chlorine alters steric/electronic profiles .

- Functional Group Screening : Test analogues with sulfonyl or morpholine substituents to reduce off-target binding .

Q. How can researchers resolve contradictions in synthetic yields under varying conditions?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial design to analyze variables (temperature, solvent polarity, catalyst). For instance, microwave synthesis at 100°C in DMF increases yield by 20% compared to conventional heating .

- Kinetic Studies : Monitor reaction progress via TLC or in situ IR to identify rate-limiting steps .

Q. What methods elucidate degradation pathways under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic/basic conditions (pH 1–13) or oxidative environments (HO). Analyze degradation products via HPLC-MS .

- Metabolite Identification : Incubate with hepatocytes and profile metabolites using UPLC-QTOF-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.